
Bis(2-ethylhexyl)vinylenedicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl)vinylenedicarbamate is an organic compound with the molecular formula C20H38N2O4 It is characterized by its unique structure, which includes two (2-ethylhexyl) groups attached to a vinylenedicarbamate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl)vinylenedicarbamate typically involves the reaction of 2-ethylhexylamine with vinylenedicarbamate precursors under controlled conditions. One common method includes the use of hydrogen peroxide and ionic membrane caustic soda liquid as reactants. The reaction is carried out at room temperature and normal pressure, with stirring for about 60 minutes . After the reaction, the mixture is allowed to stand for layering, and the oil phase is separated and collected. The crude product is then washed with saline water and frozen to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and yield. The process may also include additional purification steps to remove impurities and achieve the desired concentration of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylhexyl)vinylenedicarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions replace other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Hydroxide ions, halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including ethers and esters.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl)vinylenedicarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of bis(2-ethylhexyl)vinylenedicarbamate involves its interaction with specific molecular targets and pathways. It may exert its effects through the activation or inhibition of enzymes, receptors, and other proteins. The compound can modulate cellular signaling pathways, leading to changes in gene expression, protein synthesis, and other cellular processes . Additionally, it may produce reactive oxygen species and induce oxidative stress, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar structural features but different applications and properties.
Bis(2-ethylhexyl) maleate: Another compound with similar functional groups but distinct chemical behavior and uses.
Bis(2-ethylhexyl) tetrabromophthalate: A flame retardant with similar structural elements but different industrial applications.
Uniqueness
Bis(2-ethylhexyl)vinylenedicarbamate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
73622-84-1 |
|---|---|
Molekularformel |
C20H38N2O4 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
2-ethylhexyl N-[(E)-2-(2-ethylhexoxycarbonylamino)ethenyl]carbamate |
InChI |
InChI=1S/C20H38N2O4/c1-5-9-11-17(7-3)15-25-19(23)21-13-14-22-20(24)26-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3,(H,21,23)(H,22,24)/b14-13+ |
InChI-Schlüssel |
FPILQDKINJMCDZ-BUHFOSPRSA-N |
Isomerische SMILES |
CCCCC(CC)COC(=O)N/C=C/NC(=O)OCC(CC)CCCC |
Kanonische SMILES |
CCCCC(CC)COC(=O)NC=CNC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


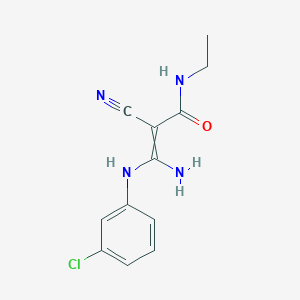
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
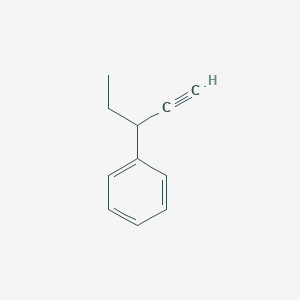
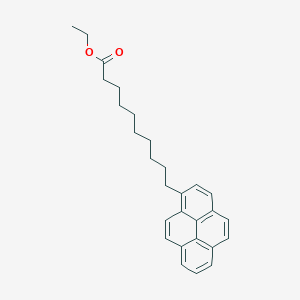
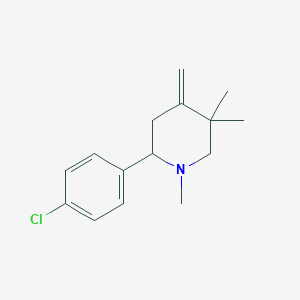
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
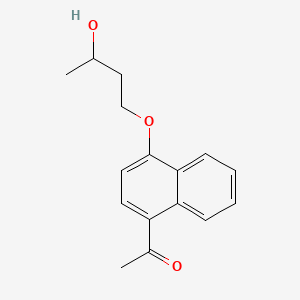
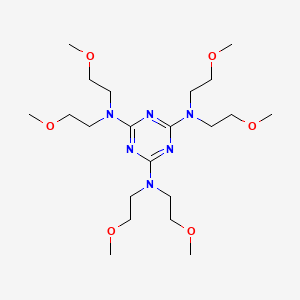
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
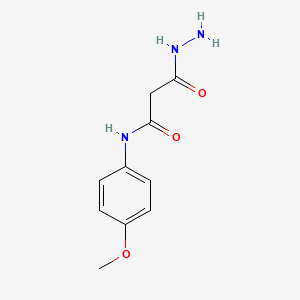
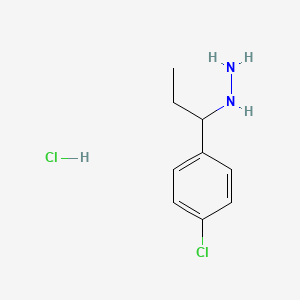
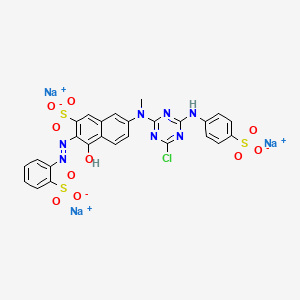
![N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide](/img/structure/B14456325.png)
